Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed to the product . Another common method involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Scientific Research Applications
Anti-Inflammatory Applications
This compound has been found to exhibit potent suppressive activity for the production of not only Nitric Oxide (NO) but also inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-alpha) and Interleukin-6 (IL-6) induced by lipopolysaccharide (LPS)-stimulated mouse macrophages . This suggests potential applications in the treatment of inflammatory conditions.
Sepsis Treatment
The compound is currently undergoing clinical trials for the treatment of sepsis . It has shown marked beneficial effects in vivo. Intravenous administration of the compound at doses of 0.1 mg/kg or more suppressed the production of NO and various cytokines [TNF-alpha, IL-6 and IL-1beta] in the mouse endotoxin shock model .
Synthesis of Sulfonyl Fluorides
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This compound, with its sulfamoyl group, could potentially be used in such synthesis processes.
Toll-Like Receptor 4 Inhibition
This compound, also known as TAK-242, has been identified as a selective inhibitor of Toll-Like Receptor 4-mediated cytokine production through suppression of intracellular signaling . This suggests potential applications in the treatment of diseases where the Toll-Like Receptor 4 pathway is implicated.
Mechanism of Action
Target of Action
The primary target of Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is Toll-Like Receptor 4 (TLR4) . TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .
Mode of Action
Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate acts by blocking the signaling mediated by the intracellular domain of TLR4 . More precisely, it attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso and methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
properties
IUPAC Name |
ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S2/c1-2-23-17(20)15-16(13-5-3-4-6-14(13)24-15)25(21,22)19-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVKUORUDYXGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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